Ethion

説明

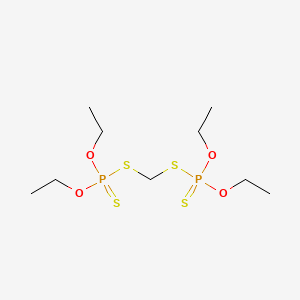

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethoxyphosphinothioylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O4P2S4/c1-5-10-14(16,11-6-2)18-9-19-15(17,12-7-3)13-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZMRRKBZQXFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O4P2S4 | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024086 | |

| Record name | Ethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethion is a colorless or amber colored liquid with a disagreeable odor. It is a wettable emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It burns, but is not easily ignited. Fire may produce toxic and irritating fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber-colored, odorless liquid. [insecticide] [Note: A solid below 10 degrees F. The technical product has a very disagreeable odor.]; [NIOSH], COLOURLESS LIQUID., Colorless to amber-colored, odorless liquid., Colorless to amber-colored, odorless liquid. [insecticide] [Note: A solid below 10 °F. The technical product has a very disagreeable odor.] | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes above 302.0 °F (USCG, 1999), 165 °C @ 0.3 mm Hg, BP: decomposes >150 °C, >302 °F (decomposes), >302 °F (Decomposes) | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

349 °F (NIOSH, 2023), 349 °F | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.0001 % (NIOSH, 2023), Soluble in xylene, chloroform, acetone, kerosene, and 1% methyl ethyl ketone or benzene, and methylated naphthalene., Sol in petroleum oils, most organic solvents, Sol in methyl alcohol and ethyl alcohol, MISCIBLE WITH AROMATICS, In water, 2.0 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.0001, 0.0001% | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.215 to 1.23 at 68 °F (EPA, 1998), 1.220 @ 20 °C/4 °C, Relative density (water = 1): 1.2, 1.215-1.23, 1.22 | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1.5e-06 mmHg at 77 °F (EPA, 1998), 0.0000015 [mmHg], 1.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0002, 0.0000015 mmHg | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to amber-colored liquid, Colorless to amber-colored liquid [Note: A solid below 10 degrees F]., Liquid | |

CAS No. |

563-12-2 | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethion [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TI07NO12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, S,S'-methylene O,O,O',O'-tetraethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TE456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

9 to 10 °F (EPA, 1998), -12 to -13 °C, -12 - -13 °C, 9-10 °F, 10 °F | |

| Record name | ETHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/411 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Ethion on Acetylcholinesterase

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Ethion is an organophosphate (OP) pesticide that exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the functioning of the nervous system.[1] AChE is a serine hydrolase that terminates nerve impulses at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE leads to an accumulation of ACh, resulting in a state of hypercholinergia and a cascade of toxic effects, commonly referred to as a "cholinergic crisis".[2][3]

Crucially, this compound itself is a poor inhibitor of AChE. It is a phosphorothioate, which requires metabolic bioactivation in the liver to its oxygen analogs (oxons), primarily this compound monoxon and this compound dioxon.[4][5] These oxon metabolites are the true toxicants, possessing significantly greater potency as AChE inhibitors.[4] This guide provides a comprehensive technical overview of the entire mechanism, from the metabolic conversion of this compound to the irreversible phosphorylation of the AChE active site and the downstream physiological consequences.

Bioactivation of this compound

The toxicity of this compound is intrinsically linked to its metabolic conversion. This bioactivation process is an oxidative desulfuration, where the sulfur atom double-bonded to the phosphorus (P=S) is replaced by an oxygen atom (P=O). This conversion is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[6][7] While the specific P450 isozymes responsible for this compound metabolism are not definitively established, studies on similar organophosphorothioates implicate enzymes such as CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[7][8]

This oxidation dramatically increases the electrophilicity of the phosphorus atom, transforming the relatively weak inhibitor into a potent phosphorylating agent. The process can occur in two steps, first forming this compound monoxon and subsequently the even more potent this compound dioxon.[5]

Molecular Mechanism of Acetylcholinesterase Inhibition

The active site of AChE is situated at the bottom of a deep, narrow gorge lined with aromatic amino acid residues.[9] The site contains a catalytic triad of three amino acids: Serine-203, Histidine-447, and Glutamate-334, which are essential for hydrolyzing acetylcholine.[3][10] The inhibition by this compound monoxon is a two-step process that culminates in the irreversible phosphorylation of this catalytic serine.

-

Formation of a Reversible Complex: The this compound monoxon molecule first enters the active site gorge and forms a reversible, non-covalent Michaelis-like complex with the enzyme.[11]

-

Irreversible Phosphorylation: The hydroxyl group of the Serine-203 residue, activated by the adjacent Histidine-447, performs a nucleophilic attack on the electrophilic phosphorus atom of this compound monoxon.[1] This results in the formation of a highly stable, covalent bond between the serine oxygen and the phosphorus atom. A leaving group is released in the process, leaving the enzyme in a diethoxyphosphorylated state, which is catalytically inactive.[1]

Because the dephosphorylation of the enzyme is extremely slow (on the order of days), the inhibition is considered practically irreversible.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Ethion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethion, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a range of pests on citrus, fruits, nuts, and vegetables.[1][2] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its toxicological profile, and its environmental fate. The information is presented to support research, scientific investigation, and professionals in drug development and toxicology.

Chemical Identity and Structure

This compound is chemically designated as O,O,O′,O′-tetraethyl S,S′-methylene bis(phosphorodithioate).[2][4][5] The pure compound is a colorless to amber-colored, odorless liquid, although the technical-grade product often possesses a disagreeable odor.[1][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for understanding its environmental transport, fate, and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂O₄P₂S₄ | [1][3][5] |

| Molecular Weight | 384.48 g/mol | [2][4][5] |

| CAS Number | 563-12-2 | [2][3][4] |

| Appearance | Colorless to amber-colored liquid | [1][4][6] |

| Odor | Odorless (pure), disagreeable odor (technical) | [1][6] |

| Melting Point | -12 to -15 °C (10 to 5 °F) | [1][2][4] |

| Boiling Point | 164-165 °C (327-329 °F) at 0.3 mmHg (decomposes) | [4][6] |

| Density | 1.22 g/cm³ at 20 °C | [1][4] |

| Vapor Pressure | 1.5 x 10⁻⁶ mmHg at 25 °C | [1] |

| Water Solubility | 1.10 - 2.0 mg/L at 20-25 °C | [2][6] |

| Solubility in Organic Solvents | Soluble in most organic solvents including acetone, ethanol, methanol, and xylene. | [1][3][6] |

| Octanol-Water Partition Coefficient (log Kow) | 5.07 | [1][2] |

Toxicological Profile

This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine. This can result in a range of symptoms from nausea and dizziness to more severe effects like respiratory distress and convulsions.[4]

| Parameter | Species | Value | Route | Reference |

| LD₅₀ | Rat (female) | 27 mg/kg | Oral | [6] |

| LD₅₀ | Rat (male) | 65 mg/kg | Oral | [6] |

| LD₅₀ | Rat (female) | 62 mg/kg | Dermal | [4][6] |

| LD₅₀ | Rat (male) | 245 mg/kg | Dermal | [4][6] |

| LC₅₀ (4-hour) | Rat (female) | 0.45 mg/m³ | Inhalation | [4] |

| LC₅₀ (4-hour) | Rat (male) | 2.31 mg/m³ | Inhalation | [4] |

| Acceptable Daily Intake (ADI) | Human | 0.002 mg/kg/day | - | [6] |

Mechanism of Action and Metabolism

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase. This compound itself is a weak inhibitor of AChE; however, it is metabolically activated in the liver to its more potent oxygen analog, this compound monoxon. This conversion is mediated by cytochrome P450 enzymes.[4][7] The oxon form then phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[4] Detoxification of this compound and its oxon occurs through the action of esterases in the blood and liver, which hydrolyze the molecule into less toxic metabolites that are then excreted, primarily in the urine.[7]

Caption: Simplified metabolic pathway of this compound.

Environmental Fate

This compound is moderately to highly persistent in the environment.[2] It adsorbs strongly to soil particles, which limits its potential for leaching into groundwater.[2] In soil, its half-life can range from several weeks to months, depending on environmental conditions.[2] In aquatic environments, this compound is relatively insoluble in water and tends to partition to sediment.[2] It is very highly toxic to freshwater and marine fish and invertebrates.[2]

Experimental Protocols

Analytical Determination of this compound Residues in a Sample Matrix (e.g., Fruit Peel)

This protocol outlines a general procedure for the extraction and analysis of this compound residues.

Caption: General workflow for this compound residue analysis.

Methodology:

-

Sample Homogenization: A representative portion of the sample (e.g., 10g of fruit peel) is finely chopped and blended to ensure homogeneity.

-

Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as acetonitrile, to transfer the this compound residues from the sample matrix into the solvent. This is typically performed by vigorous shaking or sonication.

-

Solid Phase Extraction (SPE) Cleanup: The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering co-extractives. The cartridge is first conditioned with the solvent, the sample is loaded, and then interfering compounds are washed away. This compound is subsequently eluted with a stronger solvent.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The cleaned-up extract is concentrated and injected into a GC-MS system. The gas chromatograph separates this compound from other components in the sample based on its volatility and interaction with the stationary phase of the column. The mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.

-

Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Reporting: The final concentration of this compound in the original sample is calculated and reported, typically in mg/kg or ppm.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol provides a conceptual framework for studying the metabolic conversion of this compound to its active form.

Methodology:

-

Preparation of Liver Microsomes: Liver tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

Incubation: The liver microsomes are incubated with this compound in a buffered solution containing necessary cofactors for CYP450 activity, such as NADPH. The reaction is initiated by the addition of the cofactors and is carried out at a physiological temperature (e.g., 37°C).

-

Reaction Termination and Extraction: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate). This also serves to extract the parent compound and its metabolites.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted samples are analyzed by LC-MS/MS. The liquid chromatograph separates this compound from its metabolite, this compound monoxon. The tandem mass spectrometer provides sensitive and specific detection and quantification of both compounds.

-

Data Analysis: The rate of formation of this compound monoxon and the depletion of this compound over time are calculated to determine the kinetics of the metabolic conversion.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties, toxicology, and environmental fate of this compound. The presented data and conceptual protocols are intended to be a valuable tool for researchers, scientists, and professionals in drug development, enabling a deeper understanding of this organophosphate compound and facilitating further investigation into its properties and effects. The provided visualizations offer a clear representation of its chemical structure, metabolic pathway, and analytical workflow.

References

- 1. This compound | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound (Ref: ENT 24105) [sitem.herts.ac.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 563-12-2 [m.chemicalbook.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

The Biological Fangs of an Organophosphate: An In-depth Technical Guide to the Activity of Ethion and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethion, an organophosphate insecticide, has been utilized for decades in agriculture to control a wide range of pests. Its efficacy, however, is intrinsically linked to its potent biological activity, which extends to non-target organisms, including mammals. This technical guide provides a comprehensive exploration of the biological activities of this compound and its primary metabolites. We will delve into its mechanism of action, metabolic activation, and detoxification pathways, supported by quantitative toxicological data and detailed experimental protocols. Furthermore, this guide will visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its toxicological profile.

Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.

This compound itself is a poor inhibitor of AChE. It requires metabolic activation to its oxygen analogs, primarily This compound monoxon and to a lesser extent This compound dioxon , which are potent irreversible inhibitors of AChE.[1] This bioactivation occurs mainly in the liver, catalyzed by cytochrome P450 enzymes.[1]

The inhibition of AChE by this compound monoxon and dioxon leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, from hypersecretion and muscle tremors to convulsions, respiratory failure, and ultimately, death.[2]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by this compound's active metabolites and the subsequent disruption of cholinergic signaling.

References

Environmental fate and transport of Ethion

An In-depth Technical Guide on the Environmental Fate and Transport of Ethion

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests, including aphids, mites, and scale insects, on crops such as citrus, cotton, fruits, and vegetables.[1][2] Its application in agriculture necessitates a thorough understanding of its behavior in the environment to assess potential risks to non-target organisms and ecosystems. This guide provides a detailed overview of the environmental fate and transport of this compound, summarizing its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. It is intended for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties. This compound is a colorless to amber-colored liquid with a characteristic sulfur-like odor.[2][3] Key properties are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition into organic phases, such as soil organic matter and biological tissues, rather than remaining in water.[1][3] The low vapor pressure and Henry's Law constant suggest that volatilization from water or soil surfaces is not a significant transport process.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate) | [1] |

| CAS Number | 563-12-2 | [1] |

| Molecular Formula | C9H22O4P2S4 | [5] |

| Molecular Weight | 384.48 g/mol | [1] |

| Appearance | Colorless to amber liquid | [1][2] |

| Melting Point | -12 to -15 °C | [1] |

| Water Solubility | 1.10 mg/L (at 20-25 °C) | [1] |

| Vapor Pressure | 0.2 mPa (1.5 x 10-6 mm Hg) at 25 °C | [1][3] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.073 | [1][3] |

| Henry's Law Constant | 3.8 x 10-7 atm-m3/mol | [3] |

Environmental Fate and Transport

This compound released into the environment undergoes various transformation and transport processes, including degradation, sorption, and bioaccumulation.[4] Its persistence and movement are dictated by the interplay of its chemical properties and the characteristics of the environmental compartment.

Fate in Soil

-

Degradation: The primary degradation pathway for this compound in soil is microbial biodegradation.[2][4] Studies have shown that the half-life of this compound in non-sterile sandy loam and organic soil is significantly shorter (7–8 weeks) compared to sterile soils (>24 weeks), highlighting the crucial role of microorganisms.[4] Specific bacteria, such as Pseudomonas and Azospirillum species, have been shown to degrade this compound, using it as a carbon source.[5][6] Hydrolysis can also be a significant degradation process, particularly in alkaline soil conditions.[4]

-

Mobility and Transport: this compound exhibits very low mobility in most soils.[4][7] Its high organic carbon-water partition coefficient (Koc) indicates strong adsorption to soil organic matter.[1][4] Consequently, this compound is considered almost immobile and is not expected to leach significantly into groundwater, especially in soils with moderate-to-high organic content.[4][7] However, in sandy soils with low organic matter (<3%), a slight potential for leaching exists.[4] Runoff from treated agricultural areas can transport this compound, primarily adsorbed to soil particles, to surface waters.[4]

Fate in Water

-

Degradation: In the aquatic environment, this compound degradation occurs through both abiotic and biotic processes.[4] Hydrolysis is a key abiotic pathway, with the rate being highly dependent on pH. The hydrolysis half-life at 25°C ranges from 63 weeks at pH 5 to 8.4 weeks at pH 8, and decreases to just one day at pH 10.[1][3] While direct photolysis is not a major degradation route because this compound does not absorb light above 290 nm, photocatalysis in the presence of substances like titanium dioxide (TiO₂) can significantly accelerate its degradation.[4][8] Microbial degradation appears to be a less significant process in open waters compared to soil.[1]

-

Transport: Due to its low water solubility and high affinity for organic matter, this compound released into water tends to adsorb strongly to suspended particles and bottom sediments.[1][4] This partitioning behavior limits its concentration in the water column but can lead to its accumulation in sediment. Volatilization from water is not considered an important transport process due to its low Henry's Law constant.[1][4]

Fate in Air

This compound can enter the atmosphere through drift during application or by slight volatilization from soil and plant surfaces.[4] Once in the vapor phase, it is not subject to significant direct photolysis.[4] However, it is expected to react with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of less than a day.[2][9]

Table 2: Environmental Half-Life of this compound

| Medium | Condition | Half-Life | Reference |

| Soil | Non-sterile sandy loam & organic soil | 7 - 8 weeks | [4] |

| Soil | Sterile sandy loam & organic soil | > 24 weeks | [4] |

| Soil | General | 1.3 - 49 weeks (depending on conditions) | [8] |

| Water (Hydrolysis) | pH 5 (25 °C) | 63 weeks | [1] |

| Water (Hydrolysis) | pH 7 (25 °C) | 25 weeks | [1] |

| Water (Hydrolysis) | pH 8 (25 °C) | 8.4 weeks | [1] |

| Water (Hydrolysis) | pH 10 (30 °C) | 1 day | [1] |

| Water | Irrigation canal | 26 days | [2][3] |

| Air | Reaction with hydroxyl radicals (estimated) | < 1 - 2 days | [2][9] |

Table 3: Soil and Water Partition Coefficients of this compound

| Coefficient | Value | Significance | Reference |

| Log Kow | 5.073 | High potential for bioaccumulation and sorption to organic matter | [1][3] |

| Koc | 10,000 - 15,435 | Very strong binding to soil organic matter; low mobility | [1][4] |

Bioaccumulation

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. This compound's high log Kow value of 5.073 suggests a strong potential for bioaccumulation in the fatty tissues of organisms.[1][3] It is known to be very highly toxic to freshwater and marine fish, as well as freshwater invertebrates.[1] Studies have confirmed that this compound can accumulate in the tissues of fish.[1]

Degradation Products

The transformation of this compound in the environment can lead to the formation of several degradation products. The primary products formed through oxidation are This compound monoxon and This compound dioxon .[10][11] These oxygen analogs are of particular concern as they are also potent acetylcholinesterase inhibitors, similar to the parent compound.[11] Further degradation can yield simpler compounds such as O,O-diethyl phosphorothioate.[10]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to assess the environmental fate of chemicals.

-

Hydrolysis Rate Determination:

-

Objective: To determine the rate of abiotic degradation of this compound in water at various pH levels.

-

Methodology: A sterile, buffered aqueous solution is prepared at specific pH values (e.g., 4, 7, and 9). A known concentration of radiolabeled or non-labeled this compound is added to the solutions. The solutions are incubated in the dark at a constant temperature (e.g., 25°C). At predetermined time intervals, aliquots are removed and analyzed for the concentration of the parent this compound and its degradation products using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the parent compound over time is used to calculate the hydrolysis rate constant and half-life at each pH.[1][3][12][13]

-

-

Photolysis Study (Aqueous and Soil):

-

Objective: To determine the rate of degradation due to light.

-

Methodology: A solution of this compound in sterile, purified water (or a thin layer of this compound-treated soil on a plate) is exposed to a light source that simulates the natural sunlight spectrum. A control sample is kept in the dark under identical conditions. Samples are taken from both the irradiated and dark control groups at various time points. The concentration of this compound is measured to determine the rate of photodegradation, correcting for any degradation observed in the dark control (e.g., hydrolysis).[14][15][16]

-

-

Soil Adsorption/Desorption (Batch Equilibration):

-

Objective: To determine the extent to which this compound binds to soil particles (Kd) and its potential to be released back into the soil solution.

-

Methodology:

-

Adsorption: A known mass of soil is mixed with an aqueous solution containing a known concentration of this compound in a centrifuge tube. The mixture (slurry) is agitated on a shaker for a period sufficient to reach equilibrium (e.g., 24 hours). The slurry is then centrifuged to separate the solid (soil) and liquid (aqueous) phases. The concentration of this compound remaining in the aqueous phase is measured. The amount of this compound adsorbed to the soil is calculated by the difference from the initial concentration. The soil-water partition coefficient (Kd) is calculated as the ratio of the this compound concentration in soil to the concentration in water. The Koc is then derived by normalizing Kd to the soil's organic carbon content.[17][18]

-

Desorption: After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh pesticide-free solution. The slurry is re-equilibrated, centrifuged, and the concentration of this compound that has desorbed from the soil into the solution is measured. This process can be repeated to assess the reversibility of the adsorption.[17]

-

-

-

Biodegradation Study:

-

Objective: To assess the role of microorganisms in the degradation of this compound.

-

Methodology: this compound is added to samples of fresh, non-sterilized environmental media (e.g., soil or natural water) that contain a viable microbial population. Parallel control samples are prepared using sterilized media (e.g., by autoclaving or gamma irradiation) to inhibit microbial activity. Both sets of samples are incubated under the same conditions (temperature, moisture). The concentration of this compound is monitored over time in both the sterile and non-sterile samples. A significantly faster rate of degradation in the non-sterile samples compared to the sterile controls indicates that biodegradation is occurring.[4][6]

-

-

Analytical Methods for Quantification:

-

Sample Preparation: Environmental samples (water, soil, biological tissues) typically require an extraction step to isolate this compound from the matrix. Common techniques include liquid-liquid extraction with solvents like hexane or dichloromethane, or solid-phase extraction (SPE).[19][20][21]

-

Analysis: The most common analytical technique for quantifying this compound is Gas Chromatography (GC). Due to the presence of phosphorus and sulfur atoms in the this compound molecule, selective detectors are highly effective. These include the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). For confirmation and higher specificity, Mass Spectrometry (GC-MS) is often used.[8][11][20]

-

Visualizations

Caption: Chemical structure of this compound (O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate)).

Caption: Conceptual model of the environmental fate and transport pathways of this compound.

Caption: Primary oxidative degradation pathway of this compound in the environment.

Caption: Experimental workflow for soil adsorption using the batch equilibration method.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 3. This compound | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Microbial degradation of the organophosphate pesticide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (Ref: ENT 24105) [sitem.herts.ac.uk]

- 8. scialert.net [scialert.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Effect of soil type on adsorption-desorption, mobility, and activity of the herbicide norflurazon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Table 6-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Table 6-1, Analytical Methods for Determining this compound and Metabolites in Biological Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Ethion as an Organophosphate Pesticide

Abstract

This compound is a non-systemic organophosphate pesticide and acaricide.[1] Its toxicity stems from the in-vivo metabolic conversion to potent oxygen analogs, which are powerful inhibitors of the enzyme acetylcholinesterase (AChE).[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, toxicokinetics, and toxicodynamics. It includes a summary of key toxicological data, detailed experimental protocols for assessing its effects, and visualizations of its metabolic pathway and mechanism of enzyme inhibition.

Mechanism of Action

This compound itself is not a direct inhibitor of acetylcholinesterase (AChE). It is a pro-pesticide that requires metabolic activation to exert its toxic effects.[2][4]

Metabolic Activation

In the liver, this compound undergoes desulfurization, a process mediated by cytochrome P450 enzymes.[5] This reaction replaces the sulfur atom doubly bonded to the phosphorus atom with an oxygen atom, converting this compound into its more potent metabolites: this compound monoxon and subsequently this compound dioxon.[5][6] These oxygen analogs (oxons) are the primary active molecules responsible for toxicity.[3]

Acetylcholinesterase (AChE) Inhibition

The primary mechanism of toxicity for this compound's active metabolites is the inhibition of acetylcholinesterase (AChE).[7][8] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve impulse.[2]

This compound monoxon and dioxon act as irreversible inhibitors of AChE.[9] They phosphorylate a serine hydroxyl group within the active site of the enzyme.[6][7] This covalent modification forms a highly stable, phosphorylated enzyme that is functionally inactive.[6] The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[2][7] This overstimulation disrupts normal nerve function and leads to the clinical signs of organophosphate poisoning.[7][10]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a substance describe its movement into, through, and out of the body.[11][12]

-

Absorption : this compound can be absorbed through ingestion, inhalation, and dermal contact.[6][13] Oral bioavailability is relatively low (less than 5%), while dermal absorption is more significant (around 20%) and can be prolonged.[5][6]

-

Distribution : Following absorption, this compound is widely distributed throughout the body. Residues of this compound and its metabolites have been found in various tissues, including the liver, muscle, and fat.[6] Being lipophilic, it has the potential to cross the placenta.[14]

-

Metabolism : As previously described, this compound is rapidly metabolized in the liver by cytochrome P450 enzymes to its active oxon analogs.[5] These metabolites can then be detoxified by esterases in the blood and liver, producing hydrophilic compounds like diethyl phosphate and diethyl thiophosphate.[5]

-

Excretion : The metabolites of this compound are primarily water-soluble and are eliminated from the body mainly through urine.[5][6] Studies in rats have shown that over 99% of urinary radioactivity from labeled this compound was in the aqueous phase, indicating efficient conversion to polar metabolites.[5]

Quantitative Toxicity Data

The toxicity of this compound varies depending on the species, route of administration, and specific formulation. The following tables summarize key quantitative data from various studies.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference(s) |

| Rat (female) | Oral | LD50 | 27 mg/kg | [13] |

| Rat (male) | Oral | LD50 | 65 mg/kg | [13] |

| Rat | Oral | LD50 (technical) | 21 - 191 mg/kg | [1] |

| Rat | Dermal | LD50 | 62 mg/kg | [1] |

| Rat | Inhalation | LC50 (4-hour) | 0.864 mg/L | [1] |

| Mouse | Oral | LD50 | 40 mg/kg | [1] |

| Guinea Pig | Dermal | LD50 | 915 mg/kg | [1] |

| Rabbit | Dermal | LD50 | 890 mg/kg | [1] |

LD50: Lethal Dose, 50%. LC50: Lethal Concentration, 50%.

Table 2: Cholinesterase Inhibition Potency

| Compound | Enzyme Source | Parameter | Value (M) | Reference(s) |

| This compound | Human Plasma | I50 | 6.95 × 10⁻⁸ | [3] |

| This compound | Human Red Blood Cell | I50 | 3.29 × 10⁻⁶ | [3] |

| This compound monoxon | Human Plasma | I50 | 1.15 × 10⁻⁹ | [3] |

| This compound monoxon | Human Red Blood Cell | I50 | 6.1 × 10⁻⁸ | [3] |

| This compound dioxon | Human Plasma | I50 | 5.76 × 10⁻¹⁰ | [3] |

| This compound dioxon | Human Red Blood Cell | I50 | 3.0 × 10⁻⁹ | [3] |

I50 (IC50): Half-maximal inhibitory concentration.

Table 3: Chronic Exposure and No-Observed-Effect Levels (NOEL)

| Species | Duration | Effect | NOEL | Reference(s) |

| Rat | 2-year dietary | Decreased serum cholinesterase | 0.13 mg/kg bw/day | |

| Rat | 3-generation | Decreased serum cholinesterase | 0.1 mg/kg bw/day |

NOEL: No-Observed-Effect Level. bw: body weight.

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.[15]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound and its metabolites on AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or human red blood cells)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compounds (this compound, this compound monoxon) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer.

-

AChE enzyme solution.

-

Varying concentrations of the test compound (or solvent for control).

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the substrate (ATCI) to initiate the enzymatic reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of color change is proportional to AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Express the enzyme activity as a percentage of the control (uninhibited) activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol: In Vivo Rodent Metabolism and Distribution Study

This protocol outlines a typical study to assess the ADME of this compound in a mammalian model.

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats.

Materials:

-

Radiolabeled this compound (e.g., ¹⁴C-methylene-labeled)

-

Wistar rats (or other appropriate strain)

-

Metabolism cages (to separate urine and feces)

-

Scintillation counter

-

HPLC system for metabolite profiling

-

Surgical tools for tissue collection

Procedure:

-

Dosing: Administer a single dose of ¹⁴C-labeled this compound to rats via the desired route (e.g., oral gavage or dermal application). A control group receives the vehicle only.

-

Sample Collection: House the rats in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72 hours post-dose). Blood samples can be collected via tail vein at similar time points.

-

Excretion Analysis: Homogenize fecal samples and measure the radioactivity in aliquots of urine and fecal homogenates using a liquid scintillation counter to determine the total excretion and excretion rate.

-

Distribution Analysis: At the end of the study period (e.g., 72 hours), euthanize the animals. Dissect and collect major organs and tissues (liver, kidneys, brain, fat, muscle, etc.).

-

Tissue Radioactivity Measurement: Weigh and homogenize the collected tissues. Analyze the radioactivity in each tissue sample via scintillation counting to determine the distribution of the radiolabel.

-

Metabolite Profiling:

-

Pool urine samples for analysis.

-

Perform extractions (e.g., solid-phase or liquid-liquid extraction) to separate metabolites.

-

Analyze the extracts using radio-HPLC to separate and identify the parent compound and its metabolites based on retention times compared to standards.

-

-

Data Analysis:

-

Calculate the percentage of the administered dose recovered in urine, feces, and tissues.

-

Determine pharmacokinetic parameters such as elimination half-life from blood or plasma concentration data.

-

Quantify the relative abundance of different metabolites in the excreta.

-

Conclusion

This compound is a potent organophosphate pesticide whose toxicity is mediated through the metabolic activation to its oxon analogs, which are powerful, irreversible inhibitors of acetylcholinesterase. Understanding its mechanism of action, toxicokinetics, and the quantitative aspects of its toxicity is crucial for risk assessment and the development of potential therapeutic interventions for poisoning cases. The experimental protocols provided herein serve as a foundation for researchers investigating the biochemical and physiological effects of this compound and other related organophosphate compounds.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. This compound | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 11. epa.gov [epa.gov]

- 12. fahumsci.com [fahumsci.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Ethion: A Technical History and Scientific Profile

An In-depth Guide for Researchers and Drug Development Professionals